REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:5])[CH2:3][NH2:4].N1C=CN=C1.[Si:11](OS(C(F)(F)F)(=O)=O)([CH2:16][CH3:17])([CH2:14][CH3:15])[CH2:12][CH3:13].O>C1COCC1>[CH2:12]([Si:11]([CH2:16][CH3:17])([CH2:14][CH3:15])[O:5][CH:2]([CH3:1])[CH2:3][NH2:4])[CH3:13]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC(CN)O
|
Name
|
|
Quantity
|
498.8 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
[Si](CC)(CC)(CC)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
the whole was extracted with EtOAc (30 mL×3)
|
Type
|
WASH
|
Details
|
Combined organic layers were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under a reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](OC(CN)C)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |